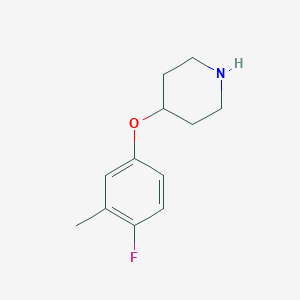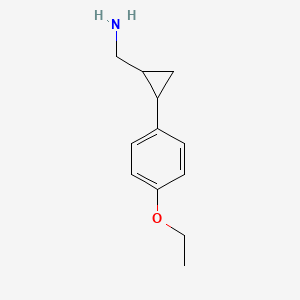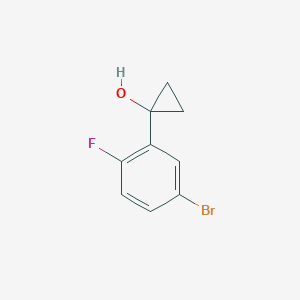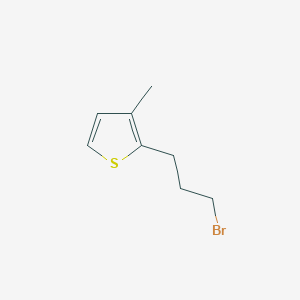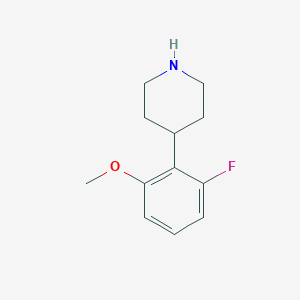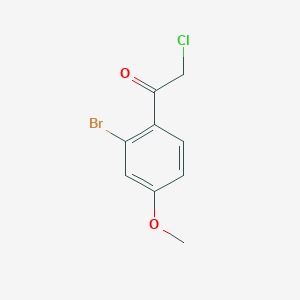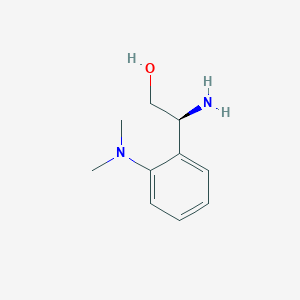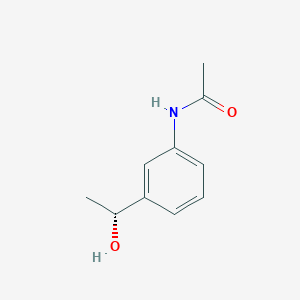
(R)-N-(3-(1-Hydroxyethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(3-(1-Hydroxyethyl)phenyl)acetamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to an acetamide group. The ®-configuration indicates the specific spatial arrangement of the hydroxyethyl group, which can influence the compound’s biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide typically involves the enantioselective reduction of a precursor compound. One common method is the reduction of a prochiral ketone using a chiral catalyst or biocatalyst. For example, the reduction of acetyldimethyl-(phenyl)silane using resting cells of Saccharomyces cerevisiae has been reported to yield enantiomerically pure ®-(1-hydroxyethyl)dimethyl(phenyl)silane . This intermediate can then be further reacted to form ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide.
Industrial Production Methods
Industrial production of ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of various organic compounds, including those with chiral centers . These systems can provide better control over reaction conditions and improve the overall yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(3-(1-Hydroxyethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ®-N-(3-(1-Oxoethyl)phenyl)acetamide or ®-N-(3-(1-Carboxyethyl)phenyl)acetamide.
Reduction: Formation of ®-N-(3-(1-Hydroxyethyl)phenyl)ethylamine.
Substitution: Formation of substituted derivatives such as ®-N-(3-(1-Hydroxyethyl)-4-bromophenyl)acetamide.
Applications De Recherche Scientifique
®-N-(3-(1-Hydroxyethyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethyl group can form hydrogen bonds with active site residues, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(1-Hydroxyethyl)dimethyl(phenyl)silane: A precursor in the synthesis of ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide.
3-(1-Hydroxyethyl)phenylboronic acid: Another compound with a hydroxyethyl group attached to a phenyl ring.
Uniqueness
®-N-(3-(1-Hydroxyethyl)phenyl)acetamide is unique due to its specific ®-configuration and the presence of both a hydroxyethyl group and an acetamide group. This combination of functional groups and stereochemistry can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-[3-[(1R)-1-hydroxyethyl]phenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13)/t7-/m1/s1 |
Clé InChI |
YFXFFCPMIMZRNE-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC=C1)NC(=O)C)O |
SMILES canonique |
CC(C1=CC(=CC=C1)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


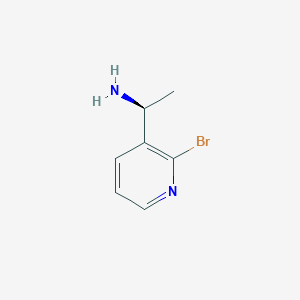

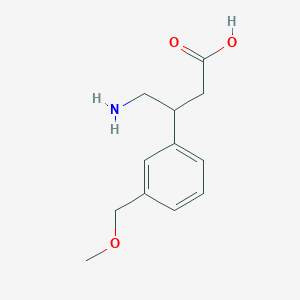
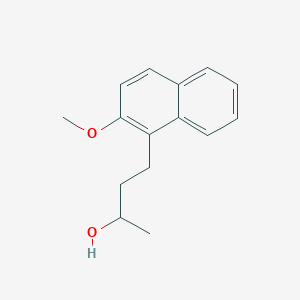
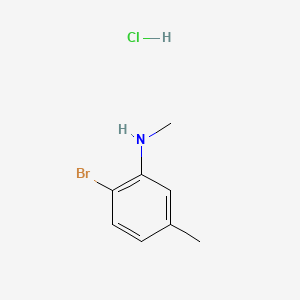
![Tert-butyl 4-[(azetidin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B15322480.png)
